molecular formula C15H19FN2O B2953116 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2179444-27-8

1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2953116
CAS RN: 2179444-27-8
M. Wt: 262.328
InChI Key: PRDAQAUJPYAHON-UHFFFAOYSA-N
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Description

The compound “1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one” is a chemical with the CAS Number: 76141-89-4 . It has a molecular weight of 208.28 . The IUPAC name for this compound is 1-(4-fluorobenzyl)-1,4-diazepane . It is a solid substance that should be stored at 4°C and protected from light .


Molecular Structure Analysis

The compound has a complex structure with a fluorobenzyl group attached to a diazepane ring . The InChI code for this compound is 1S/C12H17FN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 . Further structural characterization can be determined using techniques such as infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a boiling point of 112°C at 760 mmHg and a melting point of 208-209°C . Further physical properties of similar compounds have been calculated using molecular dimension simulations, including elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .

Safety and Hazards

The compound is considered hazardous. It has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P403+P233, P501 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that compounds with similar structures are being extensively studied for their potential therapeutic applications . The broad range of biological activities exhibited by these compounds suggests promising avenues for future research and drug development .

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-2-15(19)18-9-3-8-17(10-11-18)12-13-4-6-14(16)7-5-13/h2,4-7H,1,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAQAUJPYAHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one

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